molecular formula C9H8N2O2S B8693156 2-(Ethylsulfanyl)-5-nitrobenzonitrile CAS No. 918810-26-1

2-(Ethylsulfanyl)-5-nitrobenzonitrile

Cat. No.: B8693156
CAS No.: 918810-26-1
M. Wt: 208.24 g/mol
InChI Key: FBAHGERYHGWACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring an ethylsulfanyl (-S-C₂H₅) group at the 2-position and a nitro (-NO₂) group at the 5-position of the benzene ring. For instance, compounds with ethylsulfanyl groups have demonstrated antioxidant activity in related studies .

Properties

CAS No.

918810-26-1

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-ethylsulfanyl-5-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O2S/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3

InChI Key

FBAHGERYHGWACZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Ethylsulfanyl)-5-nitrobenzonitrile can be contextualized by comparing it to three closely related analogs (Table 1):

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Activities
This compound* C₉H₈N₂O₂S 224.24 Ethylsulfanyl (2) Potential antioxidant activity inferred from analogs
2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile C₁₃H₇ClN₂O₂S 290.72 4-Chlorophenylthio (2) Increased lipophilicity due to aromatic Cl substitution; used in lab-scale synthesis
2-(Cyclooctylamino)-5-nitrobenzonitrile C₁₅H₁₉N₃O₂ 273.33 Cyclooctylamino (2) Bulky substituent enhances steric hindrance; may influence binding affinity in biological systems

Structural and Electronic Differences

  • Substituent Effects: The ethylsulfanyl group (-S-C₂H₅) in the target compound is smaller and less electron-withdrawing compared to the 4-chlorophenylthio group (-S-C₆H₄Cl) in the chlorophenyl analog . The cyclooctylamino group (-NH-C₈H₁₄) introduces significant steric bulk and basicity, which could hinder electrophilic substitution reactions but improve interactions with hydrophobic pockets in enzymes .

Physicochemical Properties

  • Solubility and Reactivity: The ethylsulfanyl group’s moderate lipophilicity balances solubility in polar and nonpolar solvents, whereas the cyclooctylamino analog’s bulk may reduce aqueous solubility .
  • Thermal Stability: Nitro groups generally confer thermal stability, but the presence of sulfanyl or amino substituents could introduce variability in decomposition pathways.

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